

# Technical Support Center: Overcoming Resistance to Pyridine-Based Anticancer Compounds

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4-(Pyrrolidin-3-yloxy)pyridine  
dihydrochloride

Cat. No.: B1455246

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-based anticancer compounds. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during your experiments. Our goal is to empower you with the knowledge to anticipate, identify, and overcome resistance to this important class of therapeutics.

## Introduction to Pyridine-Based Anticancer Agents and the Challenge of Resistance

Pyridine and its derivatives are a cornerstone in the development of targeted anticancer therapies.<sup>[1]</sup> Their versatile scaffold is found in numerous FDA-approved drugs that target a wide array of critical cancer-related proteins, including kinases, polymerases, and histone deacetylases (HDACs).<sup>[1]</sup> Notable examples include:

- Sorafenib and Regorafenib: Multi-kinase inhibitors targeting VEGFR, PDGFR, and Raf kinases.
- Crizotinib: An ALK and ROS1 kinase inhibitor.
- Vismodegib: A Hedgehog signaling pathway inhibitor.

Despite the initial efficacy of these compounds, the development of resistance is a significant clinical and research challenge.[2] Resistance can be intrinsic, where cancer cells are inherently non-responsive, or acquired, developing after a period of successful treatment. Understanding and overcoming these resistance mechanisms is paramount for advancing cancer therapy.

## Part 1: Troubleshooting Guide - Navigating Experimental Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

### **Q1: My IC50 values for a pyridine-based compound are inconsistent across experiments. What could be the cause?**

A1: Inconsistent IC50 values are a common frustration. The root cause often lies in subtle variations in experimental conditions. Here's a systematic approach to troubleshooting:

Possible Causes and Solutions:

| Potential Issue                | Underlying Cause                                                                                                                                                                                               | Recommended Solution                                                                                                                                                                                                                                                                                                                                        |
|--------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Cell Seeding Density           | Cell density can influence drug sensitivity. Higher densities may lead to increased resistance due to cell-cell contact signaling or depletion of the compound from the media.                                 | Standardize your cell seeding protocol. Always perform a cell count before seeding and ensure consistent seeding density across all plates and experiments.                                                                                                                                                                                                 |
| Compound Solubility            | Many pyridine-based compounds have poor aqueous solubility. <sup>[3]</sup> Precipitation of the compound in your culture media will lead to a lower effective concentration and artificially high IC50 values. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your media, ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Visually inspect for precipitates after dilution. Consider using a solubilizing agent like HP- $\beta$ -CD if solubility remains an issue. <sup>[3]</sup> |
| Cell Health and Passage Number | Cells at high passage numbers can undergo genetic drift, altering their sensitivity to drugs. Poor cell health can also lead to unreliable results.                                                            | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of drug addition.                                                                                                                                                                    |
| Inconsistent Incubation Times  | The duration of drug exposure directly impacts the observed cytotoxicity.                                                                                                                                      | Strictly adhere to your predetermined incubation time for all experiments.                                                                                                                                                                                                                                                                                  |

Causality Explained: The principle of mass action dictates that the dose-response relationship is fundamental to determining potency.<sup>[4]</sup> Any factor that alters the effective concentration of the drug or the physiological state of the cells will invariably affect the IC50 value.

## Q2: I've developed a drug-resistant cell line, but the fold-resistance is lower than expected or varies between clones. Why?

A2: Generating stable, highly resistant cell lines is a lengthy process that can take months.<sup>[5]</sup>

Low or variable resistance can arise from several factors:

Possible Causes and Solutions:

| Potential Issue                     | Underlying Cause                                                                                                                                                                         | Recommended Solution                                                                                                                                                                                                                                                                                    |
|-------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Insufficient Drug Pressure          | Resistance is an evolutionary process. Insufficiently high or prolonged exposure to the drug may not select for highly resistant clones.                                                 | Gradually increase the drug concentration in a stepwise manner. <sup>[6]</sup> Allow cells to recover and repopulate between dose escalations. A common strategy is to start with the IC50 concentration and increase it by 1.5-2 fold with each step, adjusting based on cell survival. <sup>[6]</sup> |
| Clonal Heterogeneity                | The parental cell line is not a homogenous population. Different subclones may acquire different resistance mechanisms, leading to a mixed population with varying levels of resistance. | After establishing a resistant population, perform single-cell cloning to isolate and characterize individual clones. This will provide a more homogenous population for mechanistic studies.                                                                                                           |
| Instability of Resistance Mechanism | Some resistance mechanisms, like the upregulation of efflux pumps, can be transient and may revert in the absence of the drug.                                                           | Continuously culture your resistant cell line in the presence of the selecting drug concentration to maintain the resistance phenotype. Prepare and freeze down multiple vials of the resistant cells at various passages.                                                                              |

Self-Validation: To confirm the stability of your resistant line, periodically re-evaluate its IC50 and compare it to the parental line. A stable resistant line should maintain a significantly higher IC50 over multiple passages in the presence of the drug.

### **Q3: My western blot for P-glycoprotein (ABCB1) in a resistant cell line shows a weak signal or high background. How can I improve this?**

A3: Detecting membrane proteins like P-glycoprotein (P-gp) can be challenging. Here's how to optimize your western blot protocol:

Possible Causes and Solutions:

| Potential Issue                | Underlying Cause                                                                             | Recommended Solution                                                                                                                                                                                                                     |
|--------------------------------|----------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Protein Abundance          | P-gp may not be the primary resistance mechanism, or its overexpression is modest.           | Increase the amount of total protein loaded onto the gel. Consider enriching for membrane proteins through subcellular fractionation before running the gel.                                                                             |
| Inefficient Protein Extraction | P-gp is a transmembrane protein and requires strong detergents for efficient solubilization. | Use a lysis buffer containing a strong detergent like RIPA buffer. Ensure complete lysis by sonication or mechanical disruption.                                                                                                         |
| Poor Antibody Performance      | The primary antibody may have low affinity or be non-specific.                               | Use a P-gp antibody that has been validated for western blotting. Optimize the antibody concentration and incubation conditions. Always include a positive control (e.g., a known P-gp overexpressing cell line) and a negative control. |
| High Background                | Non-specific antibody binding or issues with the blocking step.                              | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or bovine serum albumin). Ensure thorough washing steps between antibody incubations.                                                                |

## Workflow for P-gp Western Blot Optimization:



[Click to download full resolution via product page](#)

Caption: Optimized western blot workflow for P-gp detection.

## Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about overcoming resistance to pyridine-based anticancer compounds.

### Q1: What are the primary mechanisms of resistance to pyridine-based anticancer drugs?

A1: Resistance mechanisms are multifaceted but can be broadly categorized into:

- **Increased Drug Efflux:** Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), actively pumps the drug out of the cell, reducing its intracellular concentration.
- **Target Alterations:** Mutations in the drug's target protein can prevent the compound from binding effectively. A classic example is the T790M mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.
- **Activation of Bypass Signaling Pathways:** Cancer cells can activate alternative survival pathways to circumvent the effects of the drug. For instance, resistance to RAF inhibitors can arise from the activation of the PI3K/Akt pathway.<sup>[7]</sup>
- **Altered Drug Metabolism:** Increased metabolic inactivation of the drug can reduce its efficacy.
- **Changes in Apoptotic Pathways:** Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.

### Q2: How can I experimentally determine if P-glycoprotein is responsible for resistance in my cell line?

A2: You can use a combination of functional and expression-based assays:

- Functional Assay (Efflux Pump Inhibition):
  - Principle: If P-gp is responsible for resistance, inhibiting its function should re-sensitize the cells to the pyridine-based drug. Verapamil is a commonly used P-gp inhibitor.[8][9]
  - Protocol: Perform a dose-response experiment with your pyridine-based compound in the presence and absence of a non-toxic concentration of verapamil (typically 5-10  $\mu$ M). A significant leftward shift in the IC50 curve in the presence of verapamil indicates P-gp-mediated resistance.
- Dye Efflux Assay:
  - Principle: P-gp can efflux fluorescent substrates like Rhodamine 123. Resistant cells will retain less of the dye compared to sensitive cells.
  - Protocol: Incubate both parental and resistant cells with Rhodamine 123. Measure the intracellular fluorescence using flow cytometry or a fluorescence microscope. Resistant cells should exhibit lower fluorescence. Co-incubation with a P-gp inhibitor like verapamil should increase dye retention in the resistant cells.
- Expression Analysis:
  - Western Blotting: As detailed in the troubleshooting section, assess P-gp protein levels.
  - qRT-PCR: Measure the mRNA expression level of the ABCB1 gene.

Experimental Workflow for P-gp Functional Analysis:



[Click to download full resolution via product page](#)

Caption: A multi-assay approach to confirm P-gp-mediated resistance.

### Q3: How do I design and interpret a combination therapy experiment to overcome resistance?

A3: Combination therapy is a powerful strategy to overcome resistance.[10] The goal is to achieve a synergistic effect, where the combined effect of two drugs is greater than the sum of their individual effects.

Experimental Design:

- Determine Single-Agent IC50s: First, accurately determine the IC50 values for each drug individually in your resistant cell line.
- Choose a Combination Ratio: You can test drugs at a constant ratio (e.g., based on their IC50s) or in a matrix format with varying concentrations of both drugs.

- Perform Combination Assay: Treat your cells with the single agents and the combinations. Measure cell viability after a set incubation period.

Data Analysis and Interpretation:

The Combination Index (CI) method of Chou-Talalay is a widely accepted method for quantifying drug interactions.[\[11\]](#)

- $CI < 1$ : Synergy
- $CI = 1$ : Additivity
- $CI > 1$ : Antagonism

Software like CompuSyn can be used to calculate CI values and generate graphical representations like Fa-CI plots (fraction affected vs. CI) and isobolograms.[\[4\]](#)[\[12\]](#)

Interpreting CI Values:

| CI Range  | Interpretation             |
|-----------|----------------------------|
| < 0.1     | Very Strong Synergy        |
| 0.1 - 0.3 | Strong Synergy             |
| 0.3 - 0.7 | Synergy                    |
| 0.7 - 0.9 | Moderate to Slight Synergy |
| 0.9 - 1.1 | Additive Effect            |
| > 1.1     | Antagonism                 |

Important Consideration: Synergy may be dose-dependent. A combination might be synergistic at high effect levels (which is clinically relevant) but antagonistic at low effect levels.[\[11\]](#)

## Q4: My pyridine-based compound is a kinase inhibitor. How do I check for on-target resistance mutations?

A4: If you suspect an on-target mutation, you'll need to sequence the gene encoding the target kinase.

Steps:

- Isolate Genomic DNA or RNA: Extract gDNA or RNA from both your parental and resistant cell lines. If starting from RNA, you will need to perform reverse transcription to get cDNA.
- PCR Amplification: Design primers to amplify the coding region of your target kinase gene.
- Sanger Sequencing: Sequence the PCR products and compare the sequences from the parental and resistant cells. Look for non-synonymous mutations in the resistant cell line.
- Next-Generation Sequencing (NGS): For a more comprehensive analysis, especially if you suspect multiple mutations or have a heterogeneous population, NGS can provide deeper coverage.

Example: Detecting the EGFR T790M "Gatekeeper" Mutation:

For known resistance mutations like EGFR T790M, you can use more targeted and sensitive methods:

- Allele-Specific PCR (AS-PCR): This method uses primers that specifically amplify the mutant allele.
- Droplet Digital PCR (ddPCR): A highly sensitive method for quantifying rare mutations in a background of wild-type DNA.[\[13\]](#)

## Q5: What are some general strategies to overcome resistance to pyridine-based anticancer compounds in my experiments?

A5: Beyond the specific troubleshooting steps, here are some broader strategies:

- Combination Therapy: As discussed, combining your pyridine-based compound with another agent that targets a different pathway is a common and effective approach.

- Novel Drug Analogs: Synthesize or obtain derivatives of your pyridine compound that may have a different binding mode or be less susceptible to efflux pumps.<sup>[2]</sup>
- Targeting Downstream Effectors: If resistance is due to the activation of a bypass pathway, inhibit a key component of that downstream pathway.
- Modulating the Tumor Microenvironment: In in vivo models, the tumor microenvironment can contribute to drug resistance. Strategies to target stromal cells or hypoxia may enhance the efficacy of your compound.
- Epigenetic Modulation: Combine your pyridine-based drug with an epigenetic modifier, such as an HDAC inhibitor or a DNA methyltransferase inhibitor, which can re-sensitize cells to therapy.

By systematically addressing experimental variables and understanding the underlying biology of resistance, you can effectively troubleshoot your experiments and advance your research in overcoming resistance to pyridine-based anticancer compounds.

## References

- Chou, T.-C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. *Cancer Research*, 70(2), 440–446. [[Link](#)]
- CompuSyn. (n.d.). CompuSyn - ComboSyn. Retrieved January 23, 2026, from [[Link](#)]
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved January 23, 2026, from [[Link](#)]
- Elabscience. (2016, September 27). Analysis and Solution of Common Problems in Annexin V Detection. [[Link](#)]
- Follit, P., et al. (2019). Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein. *Biochemistry*, 58(4), 336-345. [[Link](#)]
- Gene Pi. (n.d.). EGFR T790M Rare Mutation Detection Tutorial. Retrieved January 23, 2026, from [[Link](#)]

- IJSAT. (2025, May 24). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. [\[Link\]](#)
- Lee, J. S., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Journal of Visualized Experiments, (85), e51108. [\[Link\]](#)
- Makin, G., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 163. [\[Link\]](#)
- Mayo Clinic Laboratories. (n.d.). Test Definition: T790M. Retrieved January 23, 2026, from [\[Link\]](#)
- Procell. (2025, August 5). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [\[Link\]](#)
- ResearchGate. (2013, August 13). Ways to generate drug-resistant cancer cell lines?[\[Link\]](#)
- ResearchGate. (2015, July 6). What is wrong with my Annexin V and PI staining cell cytometry experiment?[\[Link\]](#)
- ResearchGate. (2016, June 13). How does one enter data in Compusyn?[\[Link\]](#)
- YouTube. (2020, November 7). Calcusyn Software. [\[Link\]](#)
- Zhao, L., et al. (2004). Comparison of methods for evaluating drug-drug interaction. Acta Pharmacologica Sinica, 25(11), 1425–1431. [\[Link\]](#)
- UNSW. (2026, January 15). Dual therapy shows promise for childhood brain cancer. [\[Link\]](#)
- Charles River Laboratories. (n.d.). Combination Therapy Screening & Assays. Retrieved January 23, 2026, from [\[Link\]](#)
- Cell Biology. (2007, August 9). pyridine, chloroform and methanol as a solvent for chemopreventive agents. [\[Link\]](#)
- Dove Medical Press. (2024, May 9). Mechanisms of sorafenib resistance in HCC culture. [\[Link\]](#)

- CompuSyn. (n.d.). CompuSyn Report. Retrieved January 23, 2026, from [\[Link\]](#)
- Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. [\[Link\]](#)
- HMS LINCS Project. (n.d.). Assessing drug synergy in combination therapies. Retrieved January 23, 2026, from [\[Link\]](#)
- Elabscience. (2025, July 3). Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. [\[Link\]](#)
- ACS Publications. (2020, December 2). Pharmacokinetic Modeling of (R)-[11C]verapamil to Measure the P-Glycoprotein Function in Nonhuman Primates. [\[Link\]](#)
- ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[\[Link\]](#)
- Frontiers. (n.d.). Mechanism of sorafenib resistance associated with ferroptosis in HCC. Retrieved January 23, 2026, from [\[Link\]](#)
- NIH. (2019, July 16). Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison. [\[Link\]](#)
- NIH. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. [\[Link\]](#)
- PubMed. (2022, September 1). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [\[Link\]](#)
- Creative Bioarray. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 23, 2026, from [\[Link\]](#)
- Preprints.org. (2023, June 5). Epidermal growth factor receptor T790M Mutation Testing in Non-small Cell Lung Cancer: An International Collaborative Study to Assess Molecular EGFR T790M Testing in Liquid Biopsy. [\[Link\]](#)

- MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved January 23, 2026, from [[Link](#)]
- International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities. [[Link](#)]
- ACS Publications. (2026, January 20). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. [[Link](#)]
- NIH. (n.d.). Combination therapy in combating cancer. Retrieved January 23, 2026, from [[Link](#)]
- ResearchGate. (n.d.). Mechanisms of sorafenib resistance. Sorafenib as an anticancer drug is.... Retrieved January 23, 2026, from [[Link](#)]
- USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY. (2004, December 2). [[Link](#)]
- NIH. (n.d.). Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma. Retrieved January 23, 2026, from [[Link](#)]
- AACR Journals. (n.d.). Analysis of drug combinations: current methodological landscape. Retrieved January 23, 2026, from [[Link](#)]
- ASCO Publications. (2014, May 20). EGFR T790M mutation testing within a phase I study with AZD9291. [[Link](#)]
- NIH. (2014, March 6). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. [[Link](#)]
- PubMed. (n.d.). Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Retrieved January 23, 2026, from [[Link](#)]
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved January 23, 2026, from [[Link](#)]

- AACR Journals. (n.d.). Independent Drug Action in Combination Therapy: Implications for Precision Oncology. Retrieved January 23, 2026, from [\[Link\]](#)
- ResearchGate. (2016, July 5). (PDF) Verapamil P-glycoprotein Transport across the Rat Blood-Brain Barrier: Cyclosporine, a Concentration Inhibition Analysis, and Comparison with Human Data. [\[Link\]](#)
- MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved January 23, 2026, from [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. chemijournal.com [\[chemijournal.com\]](#)
2. ijsat.org [\[ijsat.org\]](#)
3. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
4. combosyn.com [\[combosyn.com\]](#)
5. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
7. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
8. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
9. USE-OF-VERAPAMIL-AS-A-POTENTIAL-P-GLYCOPROTEIN-INHIBITOR-IN-PATIENTS-WITH-REFRACTORY-EPILEPSY [\[aesnet.org\]](#)
10. Combination therapy in combating cancer - PMC [\[pmc.ncbi.nlm.nih.gov\]](#)
11. aacrjournals.org [\[aacrjournals.org\]](#)

- 12. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 13. [mayocliniclabs.com](https://www.mayocliniclabs.com) [[mayocliniclabs.com](https://www.mayocliniclabs.com)]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Resistance to Pyridine-Based Anticancer Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1455246#overcoming-resistance-to-pyridine-based-anticancer-compounds>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)